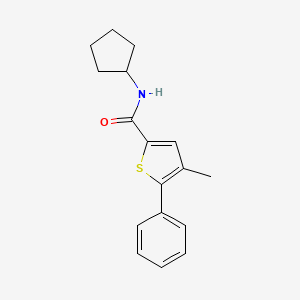![molecular formula C15H14N2O2S B4719770 N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B4719770.png)
N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide
Übersicht
Beschreibung
N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide, commonly known as NMS, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes, which play crucial roles in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
NMS exerts its inhibitory effect on N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide enzymes by binding to the regulatory domain of the enzyme, preventing its activation by diacylglycerol (DAG) and Ca2+. This results in the inhibition of downstream signaling pathways that are dependent on N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide activity, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway.
Biochemical and Physiological Effects
The inhibition of N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide activity by NMS has been shown to have a wide range of biochemical and physiological effects. For example, NMS has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NMS in lab experiments is its high selectivity for N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide isoforms, which allows researchers to study the specific functions of individual isoforms in different cellular contexts. Additionally, NMS is a potent inhibitor of N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide activity, which allows for the efficient inhibition of downstream signaling pathways. However, one limitation of using NMS is its potential off-target effects, as it may inhibit other kinases or enzymes that are structurally similar to N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide.
Zukünftige Richtungen
There are many potential future directions for the study of NMS and its effects on N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide activity. One area of interest is the development of more selective N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide inhibitors that target specific isoforms or domains of the enzyme. Another area of interest is the investigation of the role of N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide isoforms in specific diseases, such as cancer and inflammatory disorders, and the development of N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide-targeted therapies for these diseases. Additionally, the use of NMS in combination with other inhibitors or chemotherapeutic agents may provide a more effective treatment strategy for certain diseases.
Wissenschaftliche Forschungsanwendungen
NMS has been widely used in scientific research as a tool to investigate the role of N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide enzymes in various cellular processes. It has been shown to inhibit the activity of N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide isoforms α, β, γ, δ, and ε, with varying degrees of selectivity. This selectivity has allowed researchers to study the specific functions of individual N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide isoforms in different cellular contexts.
Eigenschaften
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c16-11-10-13-6-8-15(9-7-13)17-20(18,19)12-14-4-2-1-3-5-14/h1-9,17H,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMAPYLJSVYLBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4719697.png)
![(4-{[1-(4-bromophenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B4719707.png)
![4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4719715.png)
![methyl 4-(3,4-dimethoxyphenyl)-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4719721.png)
![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4719723.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4719730.png)
![7-(2,3-dimethylphenyl)-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4719741.png)


![N-(2,4-difluorophenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4719752.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-[(E)-2-(2-methoxyphenyl)vinyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4719756.png)
![6-cyclopropyl-1,3-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4719761.png)
![4-ethyl 2-methyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4719776.png)
![{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4719791.png)